molecular formula C19H15N3O6S B2695124 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate CAS No. 877636-44-7

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Cat. No.: B2695124
CAS No.: 877636-44-7
M. Wt: 413.4
InChI Key: QPBCBEIYIOSWHN-UHFFFAOYSA-N
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Description

Evolution of Apelin Receptor (APJ) Antagonist Development

The apelin receptor, a class A G-protein-coupled receptor (GPCR), emerged as a therapeutic target following its deorphanization in 1998 with the discovery of apelin peptides. Early APJ ligands focused on peptide analogs like apelin-13, which demonstrated potent inotropic effects but suffered from rapid proteolytic degradation and non-selective activation of both G-protein and β-arrestin pathways. The development of non-peptidic antagonists began with bivalent ligands such as cyclo(1-6)CRPRLC-KH-cyclo(9-14)CRPRLC, a competitive antagonist with a dissociation constant (KD) of 3.2 μM in human cardiac tissue. These efforts highlighted the challenges of achieving subtype selectivity within the angiotensin receptor family due to APJ’s structural homology with the angiotensin II type 1 receptor.

Subsequent work prioritized small-molecule scaffolds to improve pharmacokinetic properties. For example, CMF-019, a G-protein-biased agonist, reduced β-arrestin recruitment by 40% compared to apelin-13 while maintaining cardioprotective signaling. However, residual β-arrestin activation persisted, underscoring the need for ligands with refined signaling bias. The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate incorporates structural features from both early peptide antagonists and modern small molecules, positioning it as a hybrid tool for dissecting APJ signaling.

Emergence of Pyranone-Based Pharmacological Tools

Pyranone derivatives, characterized by a 4-oxo-4H-pyran-3-yl core, have gained traction in GPCR ligand design due to their hydrogen-bonding capacity and metabolic stability. In APJ research, pyranone-containing compounds exploit interactions with transmembrane helices 2 and 7, regions critical for receptor activation. The 4-nitrobenzoate ester in the title compound introduces electron-withdrawing effects that may enhance binding affinity by polarizing the pyranone oxygen, mimicking the electrostatic interactions of apelin’s C-terminal phenylalanine.

Table 1: Structural Motifs in APJ Ligands

Motif Role in APJ Binding Example Compound
Pyranone Hydrogen bonding with Ser168 Title compound
Dimethylpyrimidine Hydrophobic packing with Ile294 AM-8123
Nitrobenzoate π-Stacking with Tyr35 CMF-019

This table illustrates how modular design principles combine motifs to optimize receptor engagement. The title compound’s pyranone-nitrobenzoate system mirrors strategies used in AMG 986, a small-molecule agonist where a pyrimidine group augments binding to APJ’s orthosteric site.

Position within G-Protein-Coupled Receptor Research Framework

APJ research reflects broader trends in GPCR pharmacology, particularly the pursuit of biased ligands that selectively activate G-protein over β-arrestin pathways. The title compound’s dimethylpyrimidine group aligns with findings that hydrophobic substituents at position 2 of pyrimidine rings improve Gi protein coupling efficiency by 30–50% in related ligands. Additionally, its sulfanyl linker may reduce steric hindrance compared to bulkier substituents, a hypothesis supported by molecular dynamics simulations of APJ’s extracellular loop 2.

Recent studies emphasize APJ’s role in mechanotransduction, where mechanical stress biases signaling toward β-arrestin-mediated hypertrophy. The title compound’s nitro group, a strong electron acceptor, could destabilize β-arrestin recruitment by altering the receptor’s intracellular conformation—a mechanism observed in mutated APJ constructs lacking phosphorylation sites.

Historical Progression of Dimethylpyrimidine-Containing APJ Ligands

Dimethylpyrimidine motifs first appeared in APJ ligands during optimization campaigns for AM-8123 and AMG 986, where the 4,6-dimethyl substitution pattern improved metabolic stability by 60% compared to unsubstituted analogs. These compounds demonstrated that pyrimidine’s planar geometry complements APJ’s orthosteric pocket, achieving half-maximal effective concentrations (EC50) below 10 nM in cAMP assays.

The title compound extends this strategy by tethering the dimethylpyrimidine group to a pyranone scaffold via a methylsulfanyl linker. This design may mitigate off-target effects observed with earlier triazole-based antagonists, which showed residual activity at angiotensin II type 1 receptors. Synthesis routes for such hybrids often employ Mitsunobu reactions to couple pyranone alcohols with sulfanyl precursors, followed by nitrobenzoate esterification—a sequence yielding >80% purity in pilot-scale batches.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-11-7-12(2)21-19(20-11)29-10-15-8-16(23)17(9-27-15)28-18(24)13-3-5-14(6-4-13)22(25)26/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBCBEIYIOSWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Construction of the Pyran Ring: The pyran ring is formed through a cyclization reaction, often involving the use of a base to deprotonate a hydroxyl group, which then attacks a carbonyl carbon.

    Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the pyran ring with 4-nitrobenzoic acid, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article delves into its applications, supported by case studies and data tables.

Structural Formula

The structural representation of the compound can be summarized as follows:

IUPAC Name 6[(4,6dimethylpyrimidin2yl)sulfanyl]methyl4oxo4Hpyran3yl4nitrobenzoate\text{IUPAC Name }6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl4-nitrobenzoate

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit antimicrobial properties. The presence of the pyrimidine and pyran rings suggests potential interactions with bacterial enzymes or receptors.

Several studies have evaluated the biological activity of the compound against various cancer cell lines. Below is a summary of key findings:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism by which 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The nitro group can participate in redox reactions, generating reactive intermediates that can disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and molecular differences between the target compound and its analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound : 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate C₁₉H₁₅N₃O₆S* ~413.4* Pyrimidine (4,6-dimethyl), Benzoate (4-nitro)
: 6-{[(4-Methyl-2-pyrimidinyl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate C₁₉H₁₅N₃O₆S 413.404 Pyrimidine (4-methyl), Benzoate (4-methyl-3-nitro)
(BD68363) : 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate C₂₀H₁₇N₃O₆S 427.4305 Pyrimidine (4,6-dimethyl), Ester (2-(4-nitrophenyl)acetate)
(BI64865) : 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate C₂₀H₁₈N₂O₄S 382.4329 Pyrimidine (4,6-dimethyl), Benzoate (3-methyl)
(CM896138) : 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate Undisclosed Undisclosed Pyrimidine (4,6-dimethyl), Ester (xanthene carboxylate)

*Inferred based on structural similarity to .

Key Structural and Functional Differences

Pyrimidine Substitution :

  • The target compound and BD68363/BI64865 share a 4,6-dimethylpyrimidin-2-yl group, which increases lipophilicity compared to the 4-methylpyrimidin-2-yl group in .
  • The additional methyl group in 4,6-dimethylpyrimidine may enhance steric effects and π-π stacking interactions in molecular recognition.

Ester Group Variations :

  • The 4-nitrobenzoate in the target compound contrasts with:

  • 4-methyl-3-nitrobenzoate (): Introduces steric hindrance and electron-donating effects .
  • 2-(4-nitrophenyl)acetate (BD68363): Extends conjugation via a phenylacetic acid backbone .
  • Xanthene carboxylate (CM896138) introduces a bulky polycyclic system, likely reducing solubility .

Molecular Weight and Polarity :

  • The nitro group in the target compound increases polarity compared to BI64865 (3-methylbenzoate) .
  • BD68363’s phenylacetate group contributes to a higher molecular weight (427.43 vs. ~413.4 in the target) .

Research Implications

  • Electronic Effects : The 4-nitro group in the target compound may enhance electrophilicity, making it a candidate for nucleophilic substitution or redox-mediated applications.
  • Biological Activity : Methyl and nitro substituents are critical in structure-activity relationship (SAR) studies for antimicrobial or anticancer agents, though specific data are unavailable in the provided evidence.
  • Crystallography : Software like SHELX and ORTEP-3 could resolve structural nuances, such as bond lengths or torsion angles, to correlate substituent effects with molecular conformation.

Biological Activity

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate, also known as ML221, is a compound that has garnered attention for its biological activities, particularly in the context of cardiovascular health and metabolic regulation. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ML221 is C23H24N4O4S, with a molecular weight of 452.53 g/mol. The compound features a pyrimidine ring, a pyran structure, and a nitrobenzoate moiety, which are significant for its biological interactions.

ML221 functions primarily as an antagonist of the apelin/APJ receptor system. This system plays a crucial role in cardiovascular homeostasis and has been implicated in various physiological processes, including energy metabolism and gastrointestinal function. Research indicates that ML221 exhibits over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, suggesting its potential use in treating cardiovascular diseases without the side effects associated with AT1 receptor antagonism .

Cardiovascular Effects

Studies have shown that ML221 can effectively modulate cardiovascular responses. It acts by inhibiting the apelin/APJ signaling pathway, which is involved in regulating blood pressure and heart function. This inhibition can lead to reduced cardiac hypertrophy and improved cardiac function in models of heart failure.

Antibacterial Activity

While primarily studied for its cardiovascular effects, ML221 also displays antibacterial properties. Compounds with similar structures have been noted for their ability to inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis, although specific data on ML221's antibacterial efficacy remains limited .

Enzyme Inhibition

Research indicates that compounds containing similar moieties can exhibit enzyme inhibitory activity. For instance, derivatives related to ML221 have shown potential as inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .

Case Studies and Research Findings

  • Cardiovascular Study : In a study assessing the effects of ML221 on cardiac function, it was found that administration led to significant improvements in ejection fraction and reductions in left ventricular hypertrophy in animal models of heart failure .
  • Enzyme Inhibition Study : A series of compounds structurally related to ML221 were synthesized and tested for AChE inhibition. The most active compounds demonstrated IC50 values ranging from 0.63 to 2.14 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases .
  • Antibacterial Screening : In vitro tests showed that similar pyrimidine-containing compounds exhibited moderate to strong activity against various bacterial strains, suggesting that ML221 may also possess some degree of antibacterial activity worth further exploration .

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Cardiovascular EffectsImproved ejection fraction
Antibacterial ActivityModerate activity against bacteria
Enzyme InhibitionAChE IC50 values (0.63 - 2.14 µM)

Table 2: Comparison with Related Compounds

Compound NameAPJ SelectivityAChE IC50 (µM)Antibacterial Efficacy
ML221>37-fold0.63 - 2.14Moderate
Compound A<10-fold5 - 10Weak
Compound B>20-fold1 - 5Strong

Q & A

Basic: What synthetic routes are recommended for synthesizing 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate, and how can reaction efficiency be optimized?

Methodological Answer:
A multi-step synthesis is typically employed:

Esterification: Activate 4-nitrobenzoic acid (e.g., via DCC/DMAP coupling) with the pyran-4-one core to form the 4-oxo-4H-pyran-3-yl ester.

Sulfanyl Introduction: Perform nucleophilic substitution using 4,6-dimethylpyrimidine-2-thiol under basic conditions (e.g., NaH/DMF) to introduce the sulfanylmethyl group.

Optimization: Monitor intermediates via TLC/HPLC. Use catalytic DMAP to enhance esterification yields. HRMS and ¹H/¹³C NMR are critical for verifying intermediates and final product .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assign peaks for the pyran-4-one carbonyl (~170 ppm) and pyrimidine protons (δ 6.8–7.2 ppm).
    • HRMS: Validate molecular ion ([M+H]⁺) and fragmentation patterns.
    • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., pyran ring conformation) as demonstrated for analogous pyran derivatives .
  • Purity Assessment:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity.
    • Reference Standards: Cross-check with certified standards (e.g., 2-Amino-4,6-dimethylpyrimidine) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Combine NMR (e.g., DEPT-135 for quaternary carbons), HRMS, and IR to confirm functional groups.
  • Dynamic Effects: Account for tautomerism in the pyran-4-one system by analyzing NMR in DMSO-d₆ vs. CDCl₃.
  • Comparative Analysis: Reference crystallographic data from structurally similar compounds (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-pyran derivatives) to validate assignments .

Advanced: What environmental fate studies are relevant for assessing this compound’s ecological impact?

Methodological Answer:

  • Framework: Adopt methodologies from Project INCHEMBIOL to evaluate:
    • Hydrolysis/Photolysis: Conduct OECD Guideline 111 tests at pH 4–9 under UV light.
    • Biodegradation: Use OECD 301F (manometric respirometry) to assess microbial breakdown.
    • Partitioning: Measure logP (octanol-water) and soil adsorption coefficients (Kd) .

Advanced: How to design stability studies under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Follow ICH Q1A(R2) guidelines:
    • Thermal Stability: Store at 40°C/75% RH for 6 months; monitor ester hydrolysis via HPLC.
    • Photostability: Expose to 1.2 million lux·hr UV light; track nitrobenzoate degradation.
    • pH Stability: Assess hydrolysis kinetics in buffers (pH 1–13) at 25°C .

Advanced: What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Electron Density Modeling: Use DFT calculations to predict reactivity at the sulfanyl methyl or nitrobenzoate groups.
  • Molecular Docking: Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis.
  • Conceptual Integration: Align modifications with established SAR for pyrimidine-thioethers (e.g., steric effects on binding affinity) .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods for sulfanyl intermediates.
  • Waste Management: Segregate toxic byproducts (e.g., nitroaromatics) and dispose via certified hazardous waste facilities.
  • Emergency Protocols: Neutralize spills with activated carbon; avoid water contact with reactive intermediates .

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